4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

CAS No.: 61193-04-2

Cat. No.: VC3768005

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61193-04-2 |

|---|---|

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| IUPAC Name | 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) |

| Standard InChI Key | WNUGDXSWWKZTSV-UHFFFAOYSA-N |

| SMILES | CC1(C(C(=O)NC(=O)C1C#N)C#N)C |

| Canonical SMILES | CC1(C(C(=O)NC(=O)C1C#N)C#N)C |

Introduction

Chemical Structure and Identification

Molecular Identity

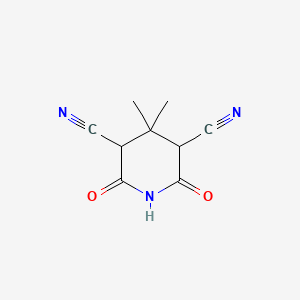

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is identified by the CAS registry number 61193-04-2. This heterocyclic compound belongs to the family of substituted piperidines and is characterized by its unique structural elements. The compound possesses a six-membered piperidine ring as its core scaffold, which is highly functionalized with specific substituents in a defined orientation .

Structural Features

The molecular structure of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile exhibits several distinctive characteristics. The compound contains a piperidine ring with two carbonyl groups at positions 2 and 6, creating a dioxopiperidine backbone. The 4-position is substituted with two methyl groups, contributing to the molecule's steric properties and lipophilicity. Most notably, positions 3 and 5 are each functionalized with a carbonitrile group (C≡N), which significantly influences the compound's reactivity profile .

Molecular Specifications

The compound has the molecular formula C₉H₉N₃O₂, corresponding to a molecular weight of 191.19 g/mol. Its chemical structure can be represented using the InChI notation: InChI=1/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) . This highly specific identifier encodes the exact arrangement of atoms and bonds within the molecule, enabling precise identification in chemical databases.

Physicochemical Properties

Physical State and Appearance

At room temperature, 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile exists as a solid. This physical state is consistent with its molecular weight and the presence of functional groups capable of intermolecular interactions .

Thermodynamic Properties

The compound exhibits significant thermal stability, as evidenced by its high boiling point of 484.8°C at 760 mmHg. This property suggests strong intermolecular forces, likely due to the presence of polar functional groups within the molecular structure. Additionally, the compound has a flash point of 247°C, indicating relatively low flammability under standard conditions .

Physical Constants

The compound is characterized by several important physical constants that define its behavior in various environments. These properties are summarized in Table 1.

| Property | Value | Unit |

|---|---|---|

| Density | 1.27 | g/cm³ |

| Boiling Point | 484.8 | °C at 760 mmHg |

| Refractive Index | 1.516 | - |

| Flash Point | 247 | °C |

| Vapor Pressure | 1.49E-09 | mmHg at 25°C |

Table 1: Physical properties of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Solubility and Partitioning

The presence of dimethyl substitutions at the 4-position enhances the lipophilicity of the compound, potentially influencing its solubility profile. While specific solubility data is limited in the available search results, the molecular structure suggests moderate solubility in organic solvents due to the nonpolar character contributed by the methyl groups. Conversely, the polar carbonitrile and carbonyl groups may facilitate some degree of interaction with more polar solvents .

Synthesis and Reactivity

Reactivity Profile

The reactivity of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is significantly influenced by its functional groups. The dicarbonitrile moieties serve as electron-withdrawing groups, enhancing the electrophilicity of adjacent carbons and potentially facilitating nucleophilic additions. The carbonyl groups at positions 2 and 6 provide additional sites for chemical transformations, including reduction, nucleophilic addition, and condensation reactions .

Stability Considerations

The stability of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can vary depending on environmental conditions such as pH and temperature. The compound's heterocyclic structure, combined with its functional groups, suggests potential sensitivity to hydrolysis under strongly acidic or basic conditions. The carbonitrile groups may undergo hydration reactions in the presence of water under catalytic conditions .

Applications in Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile serves as a valuable intermediate in organic synthesis due to its functional group diversity. The presence of multiple reactive sites allows for selective transformations, making it a versatile building block in the construction of more complex molecular architectures. Its utility is particularly evident in the synthesis of pharmaceuticals and agrochemicals, where heterocyclic compounds often form the core structures of bioactive molecules .

Structure-Activity Relationships

The dimethyl substitutions at the 4-position enhance the compound's lipophilicity, which can influence its biological activity and pharmacokinetic properties. Increased lipophilicity often correlates with improved membrane permeability, affecting a compound's absorption and distribution within biological systems. This characteristic may be leveraged in the design of drug candidates with optimized pharmacokinetic profiles .

| Brand/Reference | Product Specification | Purity | Status | Estimated Delivery |

|---|---|---|---|---|

| IN-DA00F4MC | 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | - | Available (Price on inquiry) | Tue 22 Apr 25 |

| 3D-FD141198 | 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | Min. 95% | Discontinued | - |

Table 2: Commercial availability of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Supply Chain Considerations

Structural Relatives and Derivatives

Related Compounds

Several structural relatives of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile exist, including its N-substituted derivatives. One such example is 1-Butyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS: 10681941), which features a butyl group attached to the nitrogen atom of the piperidine ring. This N-alkylation introduces additional lipophilicity and modifies the compound's physicochemical properties while retaining the core structural features of the parent compound .

Structural Modifications

The basic scaffold of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile permits various structural modifications that could yield derivatives with altered properties and reactivity profiles. Potential modifications include:

-

Substitution of the N-position with various alkyl or aryl groups

-

Alteration of the methyl groups at the 4-position

-

Transformation of the carbonitrile groups to other functionalities such as carboxamides or carboxylic acids

-

Reduction of the carbonyl groups to create hydroxyl derivatives

These modifications would likely influence the compound's solubility, reactivity, and potential biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume